![molecular formula C18H26N2O4 B5546406 1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B5546406.png)
1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one
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Overview
Description
1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dimethoxybenzoyl group and a 3-methylbutan-1-one moiety. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the 2,6-Dimethoxybenzoyl Group: The piperazine ring is then acylated with 2,6-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the 2,6-dimethoxybenzoyl-piperazine intermediate.
Attachment of the 3-Methylbutan-1-one Moiety: The final step involves the alkylation of the piperazine intermediate with 3-methylbutan-1-one under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone
- 4-Biphenylyl[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methanone
Uniqueness
1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one is unique due to its specific substitution pattern on the piperazine ring and the presence of the 3-methylbutan-1-one moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13(2)12-16(21)19-8-10-20(11-9-19)18(22)17-14(23-3)6-5-7-15(17)24-4/h5-7,13H,8-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXISIUDQCBSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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